![molecular formula C11H15F2NO B1414766 [(3,4-Difluorophenyl)methyl](3-methoxypropyl)amine CAS No. 1042588-56-6](/img/structure/B1414766.png)
[(3,4-Difluorophenyl)methyl](3-methoxypropyl)amine
Overview
Description
“(3,4-Difluorophenyl)methylamine” is a chemical compound with the CAS number 1042588-56-6 . It has a molecular weight of 215.24 and a molecular formula of C11H15F2NO .
Molecular Structure Analysis
The molecular structure of “(3,4-Difluorophenyl)methylamine” consists of a 3,4-difluorophenyl group attached to a methyl group, which is further connected to a 3-methoxypropyl group via an amine linkage .Scientific Research Applications
Metabolism of Biologically Active Amines
- Research Focus : Investigating the synthesis, degradation, and pharmacological action of catechol amines, which are biogenically active compounds in the central nervous system.
- Key Findings : Studies on norepinephrine and dopamine, catechol amines, have shown they can be degraded to corresponding acids, with monoamine oxidase playing a crucial role in these conversions. 3-Methoxy derivatives have been identified as major metabolites of these amines (Friedhoff & Goldstein, 1962).
GC-MS Studies on Acylated Derivatives
- Research Focus : Examining the mass spectra of side chain regioisomers of 3-methoxy-4-methyl-phenethylamines, closely related to (3,4-Difluorophenyl)methylamine.
- Key Findings : The mass spectra for these derivatives, which include trifluoroacetyl derivatives, demonstrate significant individualization, aiding in specific side chain identification (Belal et al., 2008).
Reversible Monoamine Oxidase-B Inactivators
- Research Focus : Exploring the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation.
- Key Findings : N-methylation leads to time-dependent irreversible inhibition of monoamine oxidase-B, which is important for understanding the enzyme’s interaction with various compounds (Ding & Silverman, 1993).
Synthesis and Antimicrobial Activities
- Research Focus : Synthesizing novel derivatives from primary amines, including those similar to (3,4-Difluorophenyl)methylamine, and testing their antimicrobial activities.
- Key Findings : Several newly synthesized compounds exhibit good to moderate activities against test microorganisms, highlighting potential applications in antimicrobial domains (Bektaş et al., 2007).
Methylating Reaction of Tertiary Amines
- Research Focus : Studying the methylation of tertiary amines, including those structurally related to (3,4-Difluorophenyl)methylamine.
- Key Findings : The research outlines a novel method for methylating tertiary amines to quaternary ammonium compounds, providing insights into organic synthesis processes (Sheverdov et al., 2018).
properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3-methoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHXYOPDDHZZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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